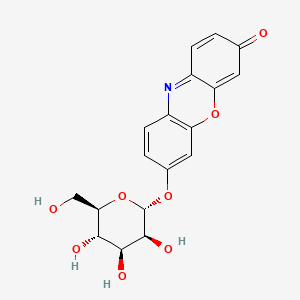

Resorufin a-d-mannopyranoside

説明

Resorufin a-d-mannopyranoside is a fluorogenic substrate that generates a red fluorescent product, resorufin, upon interaction with alpha-mannosidase . This compound is widely used in biochemical assays due to its high sensitivity and specificity.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of resorufin a-d-mannopyranoside typically involves the glycosylation of resorufin with a mannopyranosyl donor. The reaction is carried out under mild conditions to preserve the integrity of the fluorophore. Commonly used reagents include silver triflate as a promoter and dichloromethane as the solvent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure high purity and yield. Techniques such as column chromatography and recrystallization are employed to achieve the desired product quality .

化学反応の分析

Types of Reactions

Resorufin a-d-mannopyranoside primarily undergoes hydrolysis in the presence of alpha-mannosidase, resulting in the release of resorufin. This reaction is highly specific and occurs under physiological conditions .

Common Reagents and Conditions

The hydrolysis reaction is typically carried out in a buffered solution at a pH close to physiological levels (around pH 7.4). The presence of alpha-mannosidase is crucial for the reaction to proceed .

Major Products Formed

The major product formed from the hydrolysis of this compound is resorufin, which exhibits strong fluorescence emission at 585 nm when excited at 571 nm .

科学的研究の応用

Resorufin a-d-mannopyranoside is extensively used in various scientific research fields:

作用機序

Resorufin a-d-mannopyranoside exerts its effects through a specific enzymatic reaction with alpha-mannosidase. The enzyme cleaves the glycosidic bond, releasing resorufin, which can be detected due to its fluorescent properties. This reaction allows for the continuous measurement of enzyme activity in real-time .

類似化合物との比較

Similar Compounds

Resorufin alpha-D-glucopyranoside: Similar to resorufin a-d-mannopyranoside, this compound generates resorufin upon interaction with alpha-glucosidase.

4-Methylumbelliferyl alpha-D-mannopyranoside: Another fluorogenic substrate used to study alpha-mannosidase activity.

Uniqueness

This compound is unique due to its high specificity for alpha-mannosidase and its ability to generate a highly fluorescent product, making it an excellent choice for sensitive and specific enzymatic assays .

生物活性

Resorufin α-D-mannopyranoside (Res-Man) is a fluorogenic substrate primarily used for the detection and measurement of α-mannosidase activity. This compound has garnered attention in various biochemical assays due to its ability to produce a fluorescent product, resorufin, upon enzymatic cleavage. This article explores the biological activity of Res-Man, focusing on its applications, mechanisms, and relevant research findings.

Resorufin α-D-mannopyranoside acts as a substrate for α-mannosidases, enzymes that hydrolyze mannose-containing oligosaccharides. Upon interaction with these enzymes, Res-Man undergoes cleavage, releasing resorufin, which emits fluorescence detectable at 585 nm when excited at 571 nm. This property makes Res-Man particularly useful in continuous assays for measuring enzyme activity in real-time under physiological pH conditions .

Applications in Enzyme Activity Measurement

Res-Man is utilized in various applications including:

- High-throughput screening : It allows for the rapid assessment of α-mannosidase inhibitors, which are relevant in cancer treatment research .

- Diagnostic assays : The compound serves as a sensitive substrate for detecting glycosidases in clinical samples, enhancing the sensitivity of immunoassays compared to traditional substrates .

Kinetic Properties

The kinetic parameters of Res-Man have been characterized through studies involving recombinant human and Drosophila α-mannosidases. Notably:

- The Michaelis-Menten constant () for Drosophila Golgi α-mannosidase (dGMII) was found to be 200 μM.

- The maximum velocity () was determined to be 11 nmol/min per nmol of dGMII .

Study on Enzyme Inhibition

A study demonstrated the potential of Res-Man in screening for α-mannosidase inhibitors. Using swainsonine, a known inhibitor, researchers were able to evaluate the efficacy of Res-Man as a substrate. The results indicated that Res-Man could effectively facilitate the identification of potent inhibitors with minimal side effects compared to traditional substrates .

Fluorescence Assay Development

Another significant research effort focused on developing a continuous fluorescence assay using Res-Man. This assay allowed researchers to monitor enzyme activity over time, providing insights into the kinetics of α-mannosidase reactions. The study emphasized the advantages of using long-wavelength fluorescent substrates like Res-Man for low pH enzyme assays .

Comparative Analysis with Other Substrates

The following table summarizes key differences between Resorufin α-D-mannopyranoside and other common substrates used for glycosidase activity measurement:

| Substrate | Fluorescent Product | Detection Wavelength (nm) | Kinetics | Applications |

|---|---|---|---|---|

| Resorufin α-D-mannopyranoside | Resorufin | 585 | Cancer research, diagnostics | |

| 4-Methylumbelliferyl α-D-mannopyranoside | 4-Methylumbelliferone | 450 | General enzyme assays | |

| p-Nitrophenyl α-D-mannopyranoside | p-Nitrophenol | 405 | Enzyme kinetics studies |

特性

IUPAC Name |

7-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO8/c20-7-14-15(22)16(23)17(24)18(27-14)25-9-2-4-11-13(6-9)26-12-5-8(21)1-3-10(12)19-11/h1-6,14-18,20,22-24H,7H2/t14-,15-,16+,17+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QULZFZMEBOATFS-ZBRFXRBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC3C(C(C(C(O3)CO)O)O)O)OC4=CC(=O)C=CC4=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC4=CC(=O)C=CC4=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501250774 | |

| Record name | 7-(α-D-Mannopyranosyloxy)-3H-phenoxazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501250774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125440-92-8 | |

| Record name | 7-(α-D-Mannopyranosyloxy)-3H-phenoxazin-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125440-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-(α-D-Mannopyranosyloxy)-3H-phenoxazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501250774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。